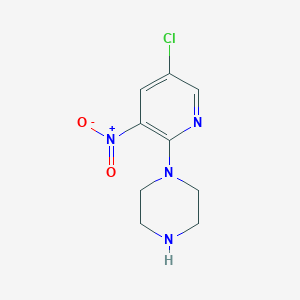

1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloro-3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMIFSPGRIWQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Chloro-3-nitropyridin-2-yl)piperazine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a synthetic compound featuring a piperazine ring linked to a substituted nitropyridine. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs—the piperazine and nitropyridine moieties—are well-characterized pharmacophores found in numerous biologically active agents. This technical guide synthesizes information from related compounds to propose and explore hypothesized mechanisms of action for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. We will delve into potential interactions with neurotransmitter systems and protein kinases, providing a framework for future research and drug development. This document will also present detailed experimental protocols for investigating these proposed mechanisms.

Introduction: Unpacking the Structural Components

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is comprised of two key heterocyclic systems: a piperazine ring and a 5-chloro-3-nitropyridine ring. Understanding the established biological activities of each component provides a logical foundation for hypothesizing the mechanism of action of the entire molecule.

-

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a common feature in a vast array of approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring can be substituted, allowing for the fine-tuning of its biological activity.[1][2] Piperazine derivatives have demonstrated a wide range of pharmacological effects, including:

-

Anthelmintic Activity: Piperazine and its salts are known to paralyze parasites by acting as agonists at GABA receptors, leading to an influx of chloride ions, hyperpolarization of neuronal membranes, and subsequent flaccid paralysis of the parasite.[2][3][4][5][6]

-

Central Nervous System (CNS) Activity: Many piperazine-containing drugs exhibit activity on the CNS, often by interacting with monoamine neurotransmitter systems.[7] This includes antagonism or agonism at dopamine and serotonin receptors. For instance, the atypical antipsychotic aripiprazole utilizes a piperazine moiety to modulate dopamine and serotonin receptor binding.[2]

-

-

The Nitropyridine Moiety: A Versatile Synthetic Intermediate and Bioactive Component

The pyridine ring is another privileged structure in drug discovery.[8][9] The introduction of a nitro group, as seen in nitropyridines, significantly influences the electronic properties of the ring, making it more electron-deficient. This has two important consequences:

-

Enhanced Reactivity: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making nitropyridines valuable precursors in the synthesis of more complex molecules.[9][10][11]

-

Biological Activity: Nitropyridine derivatives themselves have shown a range of biological activities, including antimicrobial and anticancer effects.[12][13] The nitro group can act as a key pharmacophore, participating in interactions with biological targets.[13] Furthermore, nitropyridine derivatives have been utilized in the synthesis of potent kinase inhibitors.[8][14][15]

-

Hypothesized Mechanisms of Action

Based on the activities of its constituent parts, we can propose several plausible mechanisms of action for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. These hypotheses provide a roadmap for experimental investigation.

Modulation of Neurotransmitter Systems

The presence of the piperazine ring strongly suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine may interact with neurotransmitter receptors.

-

Serotonin (5-HT) Receptor Interaction: A structurally similar compound, 1-(3-nitropyridin-2-yl) piperazine, has been investigated as a potential radioligand for the 5-HT7 receptor, which is implicated in various physiological and pathological processes, including glioblastoma. It is therefore plausible that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine could also bind to serotonin receptors, potentially acting as an agonist or antagonist.

Figure 2: Hypothesized mechanism of protein kinase inhibition.

Experimental Protocols for Mechanism of Action Studies

To test the aforementioned hypotheses, a series of in vitro experiments can be conducted. The following protocols provide a starting point for researchers.

Serotonin Receptor Binding Assay

This protocol is designed to determine if 1-(5-Chloro-3-nitropyridin-2-yl)piperazine binds to the 5-HT7 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor

-

Radioligand (e.g., [³H]5-CT)

-

1-(5-Chloro-3-nitropyridin-2-yl)piperazine

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM 5-HT)

-

Scintillation counter and vials

Procedure:

-

Prepare cell membranes from HEK293-h5-HT7 cells.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

-

For non-specific binding, add the non-specific binding control instead of the test compound.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

| Parameter | Description | Example Value |

| IC₅₀ | Concentration of the compound that inhibits 50% of specific radioligand binding. | To be determined |

| Kᵢ | Inhibitory constant, reflecting the binding affinity of the compound for the receptor. | To be determined |

Kinase Inhibition Assay

This protocol will assess the ability of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP

-

1-(5-Chloro-3-nitropyridin-2-yl)piperazine

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

In a 96-well plate, add the kinase reaction buffer, the protein kinase, and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

-

Add the kinase substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

| Parameter | Description | Example Value |

| IC₅₀ | Concentration of the compound that inhibits 50% of the kinase activity. | To be determined |

Conclusion and Future Directions

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a compound with potential for biological activity based on its constituent piperazine and nitropyridine moieties. The hypothesized mechanisms of action, including modulation of neurotransmitter receptors and inhibition of protein kinases, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a practical approach to elucidating the precise mechanism of action of this and related compounds. Future research should also consider in vivo studies to determine the therapeutic potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in relevant disease models.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source not available]

- PIPERAZINES -

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. [Source not available]

- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). [Source not available]

- 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds - Benchchem. [Source not available]

- Piperazine - Wikipedia. [Source not available]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). [Link]

- Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry - Benchchem. [Source not available]

- 4-Hydroxy-3-nitropyridine - Chem-Impex. [Source not available]

- 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - ChemicalBook. [Source not available]

- 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - SID. [Source not available]

-

What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). [Link]

- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Source not available]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

-

1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine - ChemSynthesis. (2025, May 20). [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). [Source not available]

-

Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity - Biointerface Research in Applied Chemistry. (2024, December 10). [Link]

-

1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem. [Link]

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). [Source not available]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). [Link]

-

Piperazine - chemeurope.com. [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. [Link]

-

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine - PubChem. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). [Link]

- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem. [Source not available]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. [Source not available]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. Piperazine [chemeurope.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 15. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]

Unveiling the Biological Potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] The introduction of a nitropyridine moiety to the piperazine core, as seen in 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, presents a compelling chemical entity for biological investigation. This guide provides a comprehensive technical overview of the potential biological activities of this compound and detailed protocols for its preclinical evaluation.

While direct and extensive biological data for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is not widely available in the public domain, the known activities of structurally related compounds provide a strong rationale for its investigation across several therapeutic areas. Arylpiperazines are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.[3][4][5] Furthermore, the presence of the chloro and nitro functional groups on the pyridine ring suggests potential for exploration in oncology and infectious diseases.

This document serves as a detailed roadmap for researchers, outlining the synthesis, physicochemical properties, and, most importantly, a series of robust experimental protocols to elucidate the biological activity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C9H12ClN3 | [6] |

| Molecular Weight | 197.66 g/mol | [6] |

| IUPAC Name | 1-(5-chloro-2-pyridinyl)piperazine | [6] |

| CAS Number | 87394-65-8 | [6] |

A summary of the key chemical and physical properties of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. A generalized synthetic scheme is presented below.

Caption: General synthetic route for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Potential Biological Activities and Rationale for Investigation

Based on the structural features of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine and the known biological activities of related compounds, several key areas of investigation are proposed.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are renowned for their modulatory effects on various neurotransmitter receptors.[5][7] The structural similarity of the core scaffold to known serotonergic and dopaminergic ligands suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine may exhibit activity at these receptors.[3][4] Investigation into its binding affinity and functional activity at serotonin (5-HT) and dopamine (D) receptor subtypes is therefore a primary avenue of research.

Anticancer Activity

The nitropyridine moiety is present in a number of compounds with demonstrated anticancer properties. The electron-withdrawing nature of the nitro group can render the molecule susceptible to bioreductive activation in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive species. Furthermore, various piperazine derivatives have been investigated as anticancer agents.[8]

Antimicrobial Activity

The combination of a halogenated pyridine and a piperazine ring is a feature found in several antimicrobial agents. These structural motifs can contribute to interactions with essential microbial enzymes or disrupt cell membrane integrity. Therefore, screening 1-(5-Chloro-3-nitropyridin-2-yl)piperazine against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preclinical evaluation of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on cancerous and non-cancerous cell lines.

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human serotonin receptor of interest.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

-

Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Future Directions

The data generated from these assays will provide a foundational understanding of the biological activity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. A potent and selective activity profile in any of these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models and a more detailed exploration of its mechanism of action. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could further optimize the compound's biological activity. [2][3]

Conclusion

While 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a relatively understudied compound, its structural features and the established biological activities of related piperazine and nitropyridine derivatives provide a strong impetus for its investigation. This technical guide offers a comprehensive framework for researchers to systematically explore the biological potential of this molecule across CNS, oncology, and infectious disease applications. The detailed experimental protocols provided herein will enable the generation of robust and reproducible data, paving the way for a deeper understanding of its therapeutic promise.

References

- Alkylated piperazine compounds. US20130116245A1.

- Chemical compounds. US11325906B2.

- 5-Chloro-2-nitropyridine SDS, 52092-47-4 Safety D

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

- 1-(5-Chloropyridin-2-yl)piperazine. PubChem.

- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Request PDF.

- Piperazine derivatives as dangerous abused compounds.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- 1250773-22-8 | 1-(5-Chloropyridin-2-yl)-3-methylpiperazine. ChemScene.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Draft screening assessment - Piperazine. Canada.ca.

- Industrial process for the synthesis of pyrimidinyl-piperazine deriv

- Current awareness of piperazines: pharmacology and toxicology. Merck Millipore.

- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. PubChem.

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

- NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Ben-Gurion University Research Portal.

- Piperazinyl derivatives of quinoline carboxylic acids.

- (PDF) Piperazine Derivatives as Dangerous Abused Compounds.

- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3- Dichloro-5,8-dihydroxy-1,4-naphthoquinone Deriv

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. MilliporeSigma.

Sources

- 1. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a Chemical Probe

Introduction: Unveiling the Potential of a Nitro-Activated Piperazine Scaffold

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine moiety, a common pharmacophore in drug discovery, linked to a chloro- and nitro-substituted pyridine ring.[1][2][3] The presence of the nitroaromatic group is of particular interest, as it can undergo bioreduction in low-oxygen environments (hypoxia), a hallmark of many solid tumors and ischemic tissues.[4][5][6] This unique chemical feature positions 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a versatile scaffold for the development of chemical probes to investigate biological processes associated with hypoxia and to identify novel drug targets.

This guide provides detailed application notes and protocols for the use of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine-based probes in two key research areas:

-

Fluorescent Imaging of Cellular Hypoxia: Leveraging the bioreductive activation of the nitro group to create a "turn-on" fluorescent probe for visualizing hypoxic cells.

-

Target Identification via Affinity-Based Chemoproteomics: Employing a functionalized version of the molecule to capture and identify its protein binding partners within the cellular proteome.

These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential and biological interactions of this and similar nitro-heterocyclic compounds.

Part 1: Application as a Hypoxia-Activated Fluorescent Probe

The nitro group in 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can act as a fluorescence quencher. Upon entering a hypoxic cell, intracellular nitroreductases reduce the nitro group to an amino group.[5][7][8] This conversion can be designed to de-quench a tethered fluorophore, resulting in a "turn-on" fluorescent signal specifically in hypoxic regions.[4][9]

Probe Design and Synthesis Concept

To function as a fluorescent probe, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine needs to be chemically modified to incorporate a fluorophore. A common strategy is to attach a fluorophore whose emission is quenched by the proximity of the nitro group through photoinduced electron transfer (PeT). The reduction of the nitro group to an amine under hypoxic conditions disrupts this quenching, leading to fluorescence restoration.

A proposed synthetic route involves the N-alkylation of the piperazine ring with a linker arm that terminates in a reactive group suitable for conjugation with a fluorophore (e.g., an amine-reactive succinimidyl ester or a thiol-reactive maleimide).

Caption: Synthetic workflow for creating a fluorescent hypoxia probe.

Protocol 1: In Vitro Validation of the Hypoxia Probe

This protocol details the validation of the synthesized probe's response to hypoxic conditions using a purified nitroreductase enzyme.

Materials:

-

Synthesized fluorescent hypoxia probe

-

Bacterial nitroreductase (e.g., from E. coli)

-

NADH or NADPH

-

Anaerobic buffer (e.g., phosphate buffer degassed with argon)

-

Normoxic buffer (aerated phosphate buffer)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

In a 96-well plate, prepare reaction mixtures containing the probe at a final concentration of 1-10 µM in both anaerobic and normoxic buffers.

-

To initiate the reaction, add NADH or NADPH (final concentration ~100 µM) and nitroreductase (final concentration ~1 µg/mL) to the wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 5 minutes for 1 hour).

-

Analysis: Compare the fluorescence signal in the anaerobic and normoxic conditions. A significant increase in fluorescence only in the anaerobic condition validates the probe's hypoxia-specific activation.

| Condition | Probe Concentration (µM) | Nitroreductase | NADH/NADPH | Expected Outcome |

| Hypoxic | 5 | + | + | Strong fluorescence signal |

| Normoxic | 5 | + | + | Minimal fluorescence signal |

| Negative Control 1 | 5 | - | + | Minimal fluorescence signal |

| Negative Control 2 | 5 | + | - | Minimal fluorescence signal |

Protocol 2: Live-Cell Imaging of Hypoxia

This protocol describes the use of the validated probe to visualize hypoxic regions in cultured cancer cells.

Materials:

-

Cancer cell line (e.g., A549, HeLa) cultured on glass-bottom dishes

-

Complete cell culture medium

-

Hypoxia chamber or incubator (1% O₂)

-

Normoxic incubator (21% O₂)

-

Fluorescent hypoxia probe stock solution (in DMSO)

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Induce hypoxia by placing one set of dishes in a hypoxia chamber for 4-24 hours. Keep a control set in a normoxic incubator.

-

Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium (final concentration typically 1-10 µM).

-

Remove the culture medium from the cells and add the probe-containing medium.

-

Incubate the cells for 1-2 hours under their respective hypoxic or normoxic conditions.

-

(Optional) In the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh PBS or imaging buffer to the dishes.

-

Image the cells immediately using a confocal microscope with the appropriate laser lines and emission filters for the probe and nuclear stain.

Expected Results: Cells incubated under hypoxic conditions should exhibit a strong fluorescent signal, while normoxic cells should show minimal fluorescence.

Caption: Workflow for live-cell imaging of hypoxia.

Part 2: Application in Target Identification via Affinity-Based Chemoproteomics

To identify the protein targets of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a derivative of the compound can be synthesized to serve as a "bait" in a chemical pulldown experiment. This typically involves attaching an affinity tag, such as biotin, to the molecule via a linker.[10] The biotinylated probe can then be used to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[11][12][13]

Probe Design and Synthesis Concept

A biotinylated probe can be synthesized by modifying the piperazine nitrogen that is not attached to the pyridyl ring. A linker arm is introduced to minimize steric hindrance between the biotin tag and the protein binding site.

Protocol 3: Affinity Pulldown of Target Proteins

This protocol outlines the procedure for using a biotinylated probe to isolate its binding partners from a cell lysate.

Materials:

-

Biotinylated 1-(5-Chloro-3-nitropyridin-2-yl)piperazine probe

-

Unmodified 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (as a competitor)

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell line of interest

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.

-

Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

-

Probe Immobilization: Incubate the washed beads with the biotinylated probe to allow for immobilization. Wash the beads to remove any unbound probe.

-

Affinity Pulldown:

-

Experimental Sample: Incubate the probe-immobilized beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

-

Control Sample (Competition): Pre-incubate the cell lysate with an excess (e.g., 100-fold molar excess) of the unmodified compound for 1 hour before adding the probe-immobilized beads. This will help to identify specific binders.

-

-

Washing: After incubation, use a magnetic stand to separate the beads from the lysate. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

Caption: Workflow for affinity pulldown and target identification.

Protocol 4: Protein Identification by Mass Spectrometry

This protocol provides a general workflow for identifying the eluted proteins using mass spectrometry.

Procedure:

-

SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel.

-

Staining: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue or a silver stain).

-

In-Gel Digestion: Excise the protein bands of interest (or the entire lane) from the gel. Destain the gel pieces, reduce and alkylate the proteins, and then digest them with trypsin overnight.[14][15]

-

Peptide Extraction and Cleanup: Extract the resulting peptides from the gel pieces and desalt them using a C18 ZipTip or similar device.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

-

Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

-

Hit Identification: Compare the list of proteins identified in the experimental sample with the competition control. Proteins that are significantly less abundant or absent in the competition control are considered specific binding partners of the chemical probe.

| Protein ID | Experimental Sample (Spectral Counts) | Competition Control (Spectral Counts) | Specificity |

| Protein X | 50 | 2 | High |

| Protein Y | 45 | 40 | Low (Non-specific) |

| Protein Z | 62 | 5 | High |

Conclusion and Future Directions

The protocols outlined in this guide provide a framework for utilizing 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a versatile chemical probe. The bioreductive properties of its nitro group make it a promising candidate for developing hypoxia-activated imaging agents. Furthermore, its potential to interact with specific protein targets can be exploited through affinity-based chemoproteomics to uncover novel biological pathways and potential therapeutic targets. Further optimization of probe design, linker chemistry, and experimental conditions will be crucial for maximizing the utility of this promising chemical scaffold in both basic research and drug discovery.

References

-

Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. ACS Publications. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH. [Link]

-

MAR Hypoxia detecting probe. Goryo Chemical, Inc. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

-

Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases. Frontiers. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

-

Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. PMC - NIH. [Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]

-

Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

-

Protein-protein interactions identified by pull-down experiments and mass spectrometry. PubMed. [Link]

-

Hypoxia-activated fluorescent probes as markers of oxygen levels in plant cells and tissues. bioRxiv. [Link]

-

Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

-

Multiplexed protein profiling by sequential affinity capture. PMC - NIH. [Link]

-

How can I analyze by mass spectrometry an intact protein isolated by a pull-down assay?. ResearchGate. [Link]

-

Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. [Link]

-

Fusion Protein Interaction Analysis Service | Pull-Down and MS. Mtoz Biolabs. [Link]

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. [Link]

-

Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. [Link]

-

Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. PMC. [Link]

-

IP Pull Downs. Proteome Sciences. [Link]

-

Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. eScholarship.org. [Link]

-

1-(5-Chloropyridin-2-yl)piperazine. PubChem. [Link]

-

Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. PMC. [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

-

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. PubChem. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

- Method for synthesizing piperazine pharmaceutical intermediate.

Sources

- 1. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases [frontiersin.org]

- 7. scielo.br [scielo.br]

- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fusion Protein Interaction Analysis Service | Pull-Down and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cell.com [cell.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemoproteomics Workflows | Thermo Fisher Scientific - CN [thermofisher.cn]

Application Note: Quantitative Bioanalysis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in Biological Matrices via LC-MS/MS

Abstract & Scope

This protocol details a robust, validated analytical method for the quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (CNPP) in biological samples (plasma and tissue homogenates).[1] CNPP is a critical pharmacophore and synthetic intermediate often encountered in the development of piperazine-based kinase inhibitors and psychotropic agents.

Given the molecule's basic piperazine moiety and electron-withdrawing nitro/chloro-pyridine core, this method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects (phospholipids) and Reverse-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. This guide is structured to meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

Analyte Profile & Mechanistic Logic

Understanding the physicochemical properties of CNPP is prerequisite to method development.

| Property | Value / Description | Impact on Methodology |

| Formula | C | Determines Isotopic Pattern (Cl |

| Exact Mass | 242.06 Da (Monoisotopic) | Precursor Ion [M+H] |

| pKa (Calc) | ~8.5 (Piperazine NH) | Requires high pH extraction (>pH 10) to render the molecule neutral for organic solvent uptake. |

| LogP | ~1.5 – 2.0 | Moderately lipophilic; suitable for C18 retention. |

| Solubility | Soluble in DMSO, MeOH; Low in Water (neutral pH) | Stock solutions must be prepared in DMSO or MeOH. |

Mechanistic Strategy

-

Extraction (LLE vs. PPT): While Protein Precipitation (PPT) is faster, the nitro-pyridine core is prone to ion suppression from plasma phospholipids. We employ LLE with Ethyl Acetate/Hexane at alkaline pH. This targets the uncharged piperazine, leaving behind zwitterionic phospholipids and acidic interferences.

-

Chromatography: A C18 column with a high carbon load is selected to retain the polarizable aromatic system. Acidic mobile phase (Formic Acid) ensures the piperazine nitrogen is protonated (

) for maximal ESI sensitivity. -

Detection: MRM mode monitoring the transition from the protonated parent to the piperazine ring fragment (m/z 85) or loss of the nitro group.

Experimental Workflow (Visualized)

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for CNPP quantification.

Detailed Protocol

Reagents & Materials[2][3][4][5][6]

-

Reference Standard: 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (Purity >98%).[2]

-

Internal Standard (IS): 1-(2-Pyridyl)piperazine-d8 or a structural analog like 1-(3-Chlorophenyl)piperazine (mCPP).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate, Hexane.

-

Buffer: 0.1 M Sodium Carbonate (

), pH adjusted to 10.0.

Stock & Working Solutions

-

Master Stock (1.0 mg/mL): Dissolve 10 mg CNPP in 10 mL DMSO. Sonicate for 5 mins. Store at -20°C.

-

Working Standard (WS): Serially dilute Master Stock in 50:50 MeOH:Water to generate calibration points (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

-

QC Samples: Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in blank biological matrix.

Sample Preparation (LLE Method)

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of Internal Standard working solution. Vortex gently.

-

Alkalinization: Add 100 µL of 0.1 M

(pH 10). Vortex 10s. Crucial Step: This ensures the piperazine amine is uncharged (free base). -

Extraction: Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v).

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

-

Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (0.1% Formic Acid in Water / ACN, 80:20). Vortex and centrifuge.

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Why CSH? Charged Surface Hybrid technology provides excellent peak shape for basic compounds like piperazines under acidic conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 95 | Elution Gradient |

| 4.00 | 95 | Wash |

| 4.10 | 5 | Re-equilibration |

| 5.50 | 5 | End |[3]

Mass Spectrometry (MS)

-

Source: ESI Positive (ESI+).[3]

-

Spray Voltage: 3500 - 4500 V.

-

Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| CNPP | 243.1 | 85.1 | 25 | Quantifier (Piperazine ring) |

| CNPP | 243.1 | 197.0 | 15 | Qualifier (Loss of NO

Note: The m/z 85 fragment is characteristic of the piperazine ring cleavage and is highly sensitive.

Method Validation Criteria (FDA/EMA)

To ensure scientific integrity, the method must pass the following criteria:

-

Linearity:

using -

Accuracy & Precision:

-

Inter-day and Intra-day CV% must be

(20% for LLOQ). -

Accuracy must be within

of nominal (20% for LLOQ).

-

-

Recovery: Extraction efficiency should be consistent (>50% preferred) across Low, Mid, and High QCs.

-

Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. Calculate IS-normalized MF.

-

Stability:

-

Freeze/Thaw (3 cycles at -80°C).

-

Benchtop (4 hours at RT).

-

Autosampler (24 hours at 10°C).

-

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for sensitivity issues.

-

Peak Tailing: Common with piperazines. Ensure Mobile Phase contains at least 0.1% Formic Acid. If tailing persists, switch to Ammonium Formate (5mM, pH 3.5) buffer.

-

Carryover: If observed, add a needle wash step with ACN:Water:Formic Acid (50:50:1).

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Lin, H., et al. (2010).[1] Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization. Analytica Chimica Acta. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubChem. (2025).[4][5] 1-(5-Chloropyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Venkateswarlu, N., et al. (2013). Trace level quantification of piperazine impurities in Trazodone using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for piperazine impurity analysis).

Sources

- 1. qascf.com [qascf.com]

- 2. chemscene.com [chemscene.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | C10H11ClF3N3 | CID 667619 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Robust and Validated HPLC-MS/MS Method for the Ultrasensitive Quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. This compound is a critical intermediate in various synthetic pathways and its monitoring is essential for process control and impurity profiling. Given the structural alerts for potential genotoxicity (nitroaromatic moiety), trace-level quantification is often a regulatory requirement.[1][2] The method described herein is designed for robustness, accuracy, and precision, adhering to the principles outlined in major regulatory guidelines.[3][4] We provide a comprehensive guide covering the rationale for chromatographic and mass spectrometric parameter selection, a full experimental protocol, and a validation strategy to ensure the method is fit for its intended purpose in a regulated environment.

Foundational Principles: Analyte Characterization and Method Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for separation and detection.

Analyte: 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

-

Molecular Formula: C₉H₁₁ClN₄O₂

-

Molecular Weight: 242.66 g/mol

-

Structure:

(Note: A placeholder for the chemical structure image)

-

Key Physicochemical Properties (Predicted):

-

pKa: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The secondary amine in the piperazine ring is expected to have a pKa around 8-9, while the tertiary amine attached to the pyridine ring will be less basic.[5][6] This basicity is the cornerstone of our detection strategy, making the molecule readily protonated for positive-ion electrospray ionization (ESI+).

-

logP: The predicted octanol-water partition coefficient (logP) is in the range of 1.5-2.0, indicating moderate hydrophobicity. This property suggests that reversed-phase liquid chromatography (RPLC) is the most suitable separation technique.[7][8]

-

The presence of a nitroaromatic group raises the possibility of the compound being a potential genotoxic impurity (GI), which necessitates highly sensitive analytical methods to ensure levels are below the Threshold of Toxicological Concern (TTC).[9][10] HPLC coupled with tandem mass spectrometry is the technique of choice for this challenge, offering unparalleled sensitivity and selectivity.[9][11]

The Causality of Method Development Choices

Our experimental design is not arbitrary; each parameter is selected to address the specific chemical nature of the analyte and the analytical objectives.

Chromatographic Separation: The Logic of Retention and Elution

The goal of chromatography is to retain the analyte of interest, separate it from matrix components, and produce a sharp, symmetrical peak.

-

Column Selection: A C18 stationary phase is selected as the primary choice. Its hydrophobic nature provides effective retention for the moderately non-polar analyte. A column with dimensions such as 2.1 mm x 50 mm and a particle size of <2 µm (for UHPLC) or 3.5-5 µm (for HPLC) offers a good balance between resolution, speed, and backpressure.

-

Mobile Phase Optimization:

-

Aqueous Phase: Ultrapure water with a small amount of acid is essential. We select 0.1% Formic Acid for several reasons: it lowers the mobile phase pH to ensure the basic piperazine nitrogens are consistently protonated, which improves peak shape by preventing tailing and enhances the ESI+ signal.

-

Organic Phase: Acetonitrile is chosen over methanol as it typically provides sharper peaks and lower backpressure.

-

-

Elution Mode: A gradient elution is employed. This approach is superior to isocratic elution for impurity analysis as it provides sufficient retention for early-eluting polar compounds while ensuring that any late-eluting, more hydrophobic impurities are efficiently eluted from the column, preventing carryover.

Mass Spectrometric Detection: The Path to Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) provides two layers of filtering, ensuring that the detected signal is unequivocally from the analyte of interest.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The basic nature of the analyte allows for efficient formation of the protonated molecule, [M+H]⁺, in the acidic mobile phase.

-

Analyte Tuning and MRM Selection:

-

Precursor Ion Identification: A standard solution of the analyte is infused directly into the mass spectrometer to identify the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺, which is expected at m/z 243.1.

-

Fragmentation (CID): The precursor ion is then isolated and fragmented using Collision-Induced Dissociation (CID). The resulting product ions are scanned to identify stable and abundant fragments.

-

MRM Transition Selection: At least two specific and intense fragment ions are chosen to create Multiple Reaction Monitoring (MRM) transitions.

-

Quantifier: The most intense and stable transition is used for quantification.

-

Qualifier: A second transition is used for confirmation. The ratio of the quantifier to the qualifier signal must remain constant across all standards and samples, providing an additional layer of identity confirmation.

-

-

Detailed Application Protocol

This protocol provides a self-validating system through the inclusion of system suitability tests and quality control checks.

Materials and Reagents

-

1-(5-Chloro-3-nitropyridin-2-yl)piperazine reference standard (>98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methanol (LC-MS grade, for cleaning)

-

Appropriate matrix for sample preparation (e.g., drug substance, reaction mixture placebo)

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| Ionization Mode | ESI Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Analyte |

| C₉H₁₁ClN₄O₂ (Quant) | |

| C₉H₁₁ClN₄O₂ (Qual) |

Standard and Sample Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water diluent.

-

Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy.

-

Test Sample Preparation: Accurately weigh the sample (e.g., 100 mg of drug substance) and dissolve in a suitable volume of diluent to achieve a concentration within the calibration range. Sonication may be required. Filter through a 0.22 µm syringe filter before injection.

Analytical Workflow

The entire process from sample receipt to final report is governed by a structured workflow to ensure data integrity.

Caption: A typical analytical workflow from sample preparation to reporting.

Method Validation: A Trustworthy and Self-Validating System

Method validation is the formal process of documenting that an analytical procedure is suitable for its intended purpose. The protocol below is based on the ICH Q2(R2) and FDA guidelines.[4][12][13]

Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known related substances. | No interfering peaks at the retention time of the analyte in the blank matrix. Analyte peak should be resolved from other components. |

| Linearity & Range | Analyze at least 5 concentration levels, prepared in triplicate. | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be linear over the specified range. |

| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be demonstrated with acceptable accuracy and precision. |

| Accuracy | Analyze QC samples at 3 concentrations (low, mid, high) in triplicate against a calibration curve. | Mean recovery should be within 80-120% for low concentrations (trace analysis) and 90-110% for higher concentrations. |

| Precision | Repeatability: 6 replicate injections of a mid-level QC. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 15% at the LOQ and ≤ 10% for other concentrations. |

| Stability | Analyze QC samples after storage under various conditions (bench-top, autosampler, long-term frozen). | Recovery should be within ±15% of the initial concentration. |

Validation Workflow Logic

The validation process follows a logical sequence to build confidence in the method's performance.

Caption: Logical flow diagram for the HPLC-MS/MS method validation process.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. The described approach, rooted in the fundamental physicochemical properties of the analyte, yields a sensitive, specific, and reliable method suitable for trace-level quantification in a regulated drug development environment. By following the detailed protocols for method development and validation, laboratories can ensure the generation of high-quality, defensible data.

References

-

Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

-

Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

-

Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at: [Link]

-

FDA Guidelines for Analytical Method Validation. Scribd. Available at: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

-

The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available at: [Link]

-

1-(5-chloropyridin-2-yl)piperazine. PubChem. Available at: [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International. Available at: [Link]

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/4f5b5b9e8a8e3c1d9f0a4b7c8a1e6f9d8c7b5a0a]([Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 5. uregina.ca [uregina.ca]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmtech.com [pharmtech.com]

- 11. rroij.com [rroij.com]

- 12. scribd.com [scribd.com]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Notes and Protocols: Synthesis and Application of Radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine for Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust and sensitive method for characterizing the interactions between ligands and their receptors.[1] These assays are instrumental in determining key parameters such as binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.[2][3] The synthesis of high-affinity and selective radiolabeled ligands is paramount to the success of these assays. This document provides a detailed guide for the synthesis, radiolabeling, and application of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a versatile scaffold for developing radioligands targeting a variety of receptors.

The choice of radionuclide is critical and depends on the specific requirements of the assay. Tritium (³H) is a low-energy beta emitter, offering high specific activity and minimal steric hindrance to the molecule's binding properties.[4] Carbon-14 (¹⁴C) is another beta emitter with a long half-life, making it suitable for metabolic studies.[3] Both isotopes are widely used in drug discovery for their reliability and the quantitative nature of the data they provide.[4]

This guide will first detail the non-radiolabeled synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, followed by a proposed protocol for its radiolabeling with Tritium or Carbon-14. Subsequently, comprehensive protocols for utilizing the radiolabeled compound in saturation and competition binding assays will be presented, along with data analysis and essential safety considerations for handling radiolabeled compounds.

Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The synthesis of the parent compound, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, is a crucial first step before proceeding to radiolabeling. The following protocol is adapted from established methods for the synthesis of similar arylpiperazine derivatives.[5]

Materials and Reagents

-

2,5-Dichloro-3-nitropyridine

-

Piperazine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloro-3-nitropyridine (1 equivalent) in dichloromethane.

-

Addition of Reagents: Add piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any remaining acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a solid.

Radiolabeling of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The introduction of a radiolabel can be achieved through various methods. Late-stage labeling is often preferred as it minimizes the handling of radioactive materials throughout a multi-step synthesis.[3] Below are proposed protocols for tritiation and carbon-14 labeling.

Proposed Protocol for Tritiation ([³H]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine)

Catalytic dehalogenation is a common method for introducing tritium.[6] This protocol proposes the synthesis of a bromo- or iodo-precursor for subsequent tritiodehalogenation.

Part 1: Synthesis of a Halogenated Precursor

A suitable precursor would be 1-(5-Bromo-3-nitropyridin-2-yl)piperazine or 1-(5-Iodo-3-nitropyridin-2-yl)piperazine, synthesized similarly to the chloro-derivative using the appropriately halogenated starting pyridine.

Part 2: Catalytic Tritiodehalogenation

-

Reaction Setup: In a specialized radiochemistry laboratory, dissolve the halogenated precursor (e.g., 1-(5-Bromo-3-nitropyridin-2-yl)piperazine) in a suitable solvent such as ethanol or dimethylformamide.

-

Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at room temperature under a positive pressure of tritium for several hours.

-

Workup and Purification: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the radiolabeled product is purified by high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

Proposed Protocol for Carbon-14 Labeling ([¹⁴C]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine)

Carbon-14 can be introduced by utilizing a ¹⁴C-labeled building block.[7] A plausible strategy involves the use of [¹⁴C]-piperazine.

-

Reaction Setup: In a well-ventilated fume hood suitable for radiochemical synthesis, dissolve 2,5-dichloro-3-nitropyridine in a suitable solvent like dimethylformamide.

-

Addition of Radiolabeled Reagent: Add [¹⁴C]-piperazine (commercially available or synthesized from a ¹⁴C precursor) and a non-radioactive piperazine carrier to achieve the desired specific activity. Add a base such as potassium carbonate.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The radiolabeled product is then purified by preparative HPLC to isolate the desired [¹⁴C]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Quality Control of the Radiolabeled Compound

Before use in binding assays, the radiolabeled compound must be rigorously characterized to ensure its identity, purity, and specific activity.

| Parameter | Method | Specification |

| Identity | Mass Spectrometry (MS), NMR Spectroscopy (for ¹³C labeled standards) | Confirms the molecular weight and structure of the compound. |

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector | ≥ 95% |

| Specific Activity | Liquid Scintillation Counting (LSC) and concentration determination (e.g., UV-Vis spectroscopy) | Expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). |

Application in Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing receptor-ligand interactions.[2] The following are detailed protocols for saturation and competition binding assays.

Workflow for Radioligand Binding Assays

Caption: General workflow for a radioligand binding assay.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]

Materials and Reagents:

-

Radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

-

Unlabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (for non-specific binding)

-

Receptor source (e.g., cell membranes or tissue homogenates)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.

-

Set up Assay Plates: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add a fixed amount of receptor preparation and the varying concentrations of the radiolabeled ligand.

-

Non-specific Binding (NSB): Add the receptor preparation, varying concentrations of the radiolabeled ligand, and a high concentration (e.g., 1000-fold excess) of the unlabeled ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[2]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the Data: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).

-

Determine Kd and Bmax: Fit the data using non-linear regression to a one-site binding hyperbola model to determine the Kd and Bmax values.[8]

Protocol 2: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the receptor.

Materials and Reagents:

-

Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

-

Prepare Compound Dilutions: Prepare a series of dilutions of the unlabeled test compound.

-

Set up Assay Plates: In a 96-well plate, add:

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

A fixed amount of the receptor preparation.

-

Varying concentrations of the unlabeled test compound.

-

-

Incubation, Termination, and Counting: Follow the same procedure as for the saturation binding assay.

Data Analysis:

-

Plot the Data: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Safety Precautions for Handling Radiolabeled Compounds

Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.[9][10]

Key Safety Principles:

-

Time: Minimize the time spent handling radioactive materials.

-

Distance: Maximize the distance from the radioactive source.

-

Shielding: Use appropriate shielding for the type of radiation being handled (e.g., Plexiglas for beta emitters like ³H and ¹⁴C).

Essential Safety Practices:

-

Designated Areas: All work with radioactive materials must be conducted in designated and properly labeled areas.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves.[10]

-

Monitoring: Regularly monitor work areas and personnel for contamination using appropriate survey meters.

-

Waste Disposal: Dispose of all radioactive waste in designated, clearly labeled containers according to institutional guidelines.[10]

-

Training: All personnel must receive comprehensive training on the safe handling of radioactive materials.[9]

Data Presentation

| Parameter | Description | How to Determine |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | Saturation Binding Assay |

| Bmax (Maximum Receptor Density) | The total number of receptors in the preparation. | Saturation Binding Assay |

| IC₅₀ (Inhibitory Concentration 50%) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Binding Assay |

| Ki (Inhibitory Constant) | The equilibrium dissociation constant of a competing ligand. | Calculated from the IC₅₀ using the Cheng-Prusoff equation. |

Conclusion

The synthesis and application of radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine provide a powerful tool for receptor characterization in drug discovery. By following the detailed protocols for synthesis, radiolabeling, and binding assays outlined in this document, researchers can obtain high-quality, reproducible data on ligand-receptor interactions. Adherence to stringent safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of the research.

References

- Ren, S., et al. (2007). Synthesis of 14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist. Journal of Labelled Compounds and Radiopharmaceuticals, 50(7), 643-648.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Smolecule. (2026). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Radiolabeled Compound Handling 101. Retrieved from [Link]

-

San José State University. (2024, April 19). Handling Radioactive Materials. Retrieved from [Link]

-

Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

- Hulme, E. C. (Ed.). (2012). Receptor-ligand interactions: a practical approach. Oxford University Press.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

-

Pharmaron. (n.d.). Tritium Radiosynthesis. Retrieved from [Link]

-

Selcia. (n.d.). Custom carbon-14 radiolabelling. Retrieved from [Link]

- Molavi, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors.

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

-